
Flavone
Overview
Description
Flavone is a naturally occurring compound belonging to the class of flavonoids, which are polyphenolic compounds found in various plants. The structure of this compound is characterized by a 2-phenylchromen-4-one backbone. Flavones are widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods exist for the synthesis of flavones:
Allan-Robinson Reaction: This method involves the condensation of o-hydroxyacetophenones with aromatic aldehydes in the presence of an acid catalyst.
Auwers Synthesis: This involves the cyclization of o-hydroxychalcones using acidic conditions.
Baker-Venkataraman Rearrangement: This method involves the rearrangement of o-acylated phenols to flavones using a base.
Algar-Flynn-Oyamada Reaction: This involves the oxidative cyclization of chalcones using hydrogen peroxide in the presence of a base
Industrial Production Methods: Industrial production of flavones typically involves the extraction of flavonoid-rich plant materials followed by purification processes. Techniques such as ultrasound-assisted extraction, supercritical fluid extraction, and microwave-assisted extraction are commonly used to obtain high yields of flavones from natural sources .
Chemical Reactions Analysis
Flavones undergo various chemical reactions, including:
Oxidation: Flavones can be oxidized to form flavonols. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Flavones can be reduced to flavanones using reducing agents such as sodium borohydride.
Substitution: Flavones can undergo electrophilic substitution reactions, particularly at the aromatic ring. .
Major Products Formed:
Oxidation: Flavonols
Reduction: Flavanones
Substitution: Halogenated or nitrated flavones
Scientific Research Applications
Biological Activities of Flavones
Flavones exhibit a range of biological activities that make them valuable in medicinal and nutritional contexts. Key activities include:
- Antioxidant Properties : Flavones can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : They inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Potential : Numerous studies suggest that flavones may reduce the risk of various cancers by modulating cell signaling pathways and inducing apoptosis in cancer cells.
- Cardiovascular Protection : Flavones have been associated with improved cardiovascular health through mechanisms such as vasodilation and lipid profile improvement.
Health Benefits and Case Studies
-
Cognitive Function :
A study indicated that higher dietary intake of flavones was linked to better subjective cognitive function in older adults. The odds ratio for cognitive decline was significantly lower among those with high flavone intake (OR 0.62) compared to those with low intake, suggesting protective effects against cognitive impairment . -
Ovarian Cancer Risk :
Research demonstrated a correlation between this compound consumption and reduced ovarian cancer risk, with studies showing a 20-40% reduction in risk among women with higher flavonoid intake . -
Breast Cancer :
A case-control study found a significant inverse relationship between this compound intake and breast cancer risk, indicating that increased consumption may lower the likelihood of developing this type of cancer .
Industrial Applications
Flavones are not only significant in health research but also have practical applications in various industries:
- Food Industry : Due to their antioxidant properties, flavones are used as natural preservatives and colorants in food products.
- Pharmaceuticals : The potential therapeutic effects of flavones have led to their exploration as active ingredients in dietary supplements and pharmaceuticals aimed at preventing chronic diseases .
- Cosmetics : Their antioxidant and anti-inflammatory properties make flavones attractive for use in skincare products.
Data Summary
The following table summarizes key findings related to the applications of flavones:
Mechanism of Action
Flavones are compared with other similar compounds, such as flavonols, flavanones, and aurones:
Flavonols: Similar to flavones but have a hydroxyl group at the 3-position. They exhibit stronger antioxidant activity.
Flavanones: Differ from flavones by the saturation of the C2-C3 double bond. They have different biological activities and are less common in nature.
Aurones: Structurally related to flavones but have a different ring closure.
Comparison with Similar Compounds
- Apigenin
- Luteolin
- Chrysin
- Baicalein
- Tangeretin
Biological Activity
Flavones are a class of flavonoids characterized by a specific chemical structure that imparts various biological activities. This article delves into the biological activity of flavones, focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications. The discussion is supported by data tables, case studies, and recent research findings.
Structural Characteristics of Flavones
Flavones are polyphenolic compounds with a backbone structure consisting of two aromatic rings (C6) connected by a three-carbon bridge (C3). The general structure can be represented as follows:
Flavones can be found in various plant sources, including fruits, vegetables, and herbs, contributing to their health-promoting properties.
Biological Activities of Flavones
Flavones exhibit a wide range of biological activities, including:
- Antioxidant Activity : Flavones scavenge free radicals and reduce oxidative stress, which is linked to chronic diseases.
- Anti-inflammatory Effects : They modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Anticancer Properties : Certain flavones induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Activity : Flavones demonstrate effectiveness against various pathogens.
Table 1: Summary of Biological Activities of Flavones
Biological Activity | Mechanism of Action | Key Compounds |
---|---|---|
Antioxidant | Scavenging free radicals | Luteolin, Apigenin |
Anti-inflammatory | Inhibition of NF-κB and COX-2 | Luteolin, Baicalein |
Anticancer | Induction of apoptosis and cell cycle arrest | Myricetin, Genkwanin |
Antimicrobial | Disruption of microbial cell walls | Quercetin, Kaempferol |
- Antioxidant Mechanism : Flavones neutralize reactive oxygen species (ROS) through direct scavenging or by enhancing antioxidant enzyme activity (e.g., superoxide dismutase) .
- Anti-inflammatory Mechanism :
- Anticancer Mechanism :
- Antimicrobial Mechanism : Flavones disrupt microbial membranes and inhibit biofilm formation, making them effective against various bacterial strains .
Case Study 1: Luteolin in Cardioprotection
In a study investigating the cardioprotective effects of luteolin on diabetic rats, it was found that luteolin significantly reduced cardiac fibrosis and inflammation by inhibiting NF-κB signaling. The treatment led to decreased levels of pro-inflammatory cytokines and improved cardiac function .
Case Study 2: Apigenin's Role in Pulmonary Fibrosis
Research demonstrated that apigenin effectively prevented pulmonary fibrosis induced by bleomycin. It reduced levels of TNF-α and TGF-β1 while enhancing antioxidant enzyme activity, showcasing its potential as a therapeutic agent in lung diseases .
Recent Research Findings
Recent literature highlights the ongoing exploration into the synthesis and modification of flavones to enhance their biological activities. For example:
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying flavones in plant extracts, and how are they validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) is widely used for flavone quantification. Validation includes calibration curves using reference standards (e.g., apigenin, luteolin), spike-and-recovery tests, and inter-day reproducibility checks. For metabolomic studies, hierarchical clustering analysis (HCA) and principal component analysis (PCA) help differentiate this compound profiles across samples (#). Subsample homogeneity must be ensured using protocols like incremental sampling to minimize preparation errors .
Q. What statistical methods are appropriate for comparing this compound concentrations across experimental groups?
- Methodological Answer : ANOVA is suitable for comparing means across multiple groups (e.g., different plant genotypes or treatments). Post-hoc tests (Tukey’s HSD) identify specific differences. For multivariate data (e.g., metabolite profiles), PCA reduces dimensionality, while HCA clusters samples based on this compound accumulation patterns . Ensure numerical precision aligns with instrument sensitivity (e.g., reporting means to ±0.001 mg/g) .
Q. How should this compound solutions be stored to prevent degradation during experiments?
- Methodological Answer : Store this compound stock solutions in amber vials at -20°C with desiccants to avoid photodegradation and hydrolysis. For in vitro assays, include antioxidants (e.g., ascorbic acid) in buffers. Validate stability via periodic LC-MS checks for degradation products like aglycones .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for flavones across cell-based studies?
- Methodological Answer : Contradictions often arise from cell-line variability, this compound solubility, or synergism with other compounds. Standardize assays using isogenic cell lines and controlled this compound concentrations (validated via LC-MS). Test combinations with metabolic inhibitors (e.g., CYP450 blockers) to assess bioactivation pathways. Meta-analyses of prior studies should control for confounding variables via multivariate regression .
Q. What strategies optimize this compound extraction while minimizing co-extraction of interfering compounds?
- Methodological Answer : Use sequential extraction: polar solvents (e.g., methanol/water) for glycosides, followed by ethyl acetate for aglycones. Enzymatic pre-treatment (cellulase) enhances yield from plant cell walls. Monitor purity via NMR or HPLC-DAD spectral deconvolution. A 2024 study achieved 90% purity by combining ultrasound-assisted extraction with solid-phase purification .
Q. How can this compound isomers (e.g., apigenin vs. luteolin) be differentiated in complex mixtures?
- Methodological Answer : Employ tandem LC-MS/MS with collision-induced dissociation (CID) to compare fragmentation patterns. For chiral isomers, use chiral columns or nuclear magnetic resonance (NMR) spectroscopy. A 2016 study differentiated isoflavones in transgenic rice using retention time alignment and PCA .
Q. What computational approaches predict this compound-protein interactions for mechanistic studies?
- Methodological Answer : Molecular docking (AutoDock Vina) models this compound binding to target proteins (e.g., kinases). Validate predictions via surface plasmon resonance (SPR) or fluorescence quenching assays. A 2013-2016 project combined Monte Carlo simulations and spectroscopic methods to study this compound-oxidative stress protein interactions .
Q. Experimental Design & Data Analysis
Q. How should researchers design in vitro assays to test this compound bioactivity while ensuring reproducibility?
- Methodological Answer : Use triplicate biological and technical replicates. Include positive controls (e.g., quercetin for antioxidant assays) and vehicle controls (DMSO <0.1%). Pre-screen flavones for cytotoxicity via MTT assays. Document cell passage numbers and serum batch details to minimize variability .
Q. What protocols validate the purity of synthesized this compound derivatives?
- Methodological Answer : Combine melting point analysis, HPLC (purity >95%), and ¹H/¹³C NMR for structural confirmation. For novel derivatives, high-resolution mass spectrometry (HR-MS) confirms molecular formulas. Report purity metrics in accordance with ICH guidelines .
Q. How to assess the environmental impact of this compound derivatives in laboratory waste?
- Methodological Answer : Follow GHS classification (H401: toxic to aquatic life). Treat waste with activated charcoal adsorption before disposal. Conduct Daphnia magna acute toxicity tests (EC₅₀) for novel derivatives. Compliance with P501 disposal protocols is critical .
Q. Handling Data Contradictions
Q. Why do this compound concentrations vary significantly between plant tissues, and how can this be addressed methodologically?
- Methodological Answer : Tissue-specific this compound accumulation (e.g., higher in petals vs. leaves) is influenced by developmental stage and enzyme expression. Use laser-capture microdissection to isolate specific tissues. A 2024 study identified 78 stage-specific flavones in Rhododendron flowers via DAM analysis .
Q. How to reconcile discrepancies between in silico predictions and experimental this compound bioactivity data?
- Methodological Answer : Discrepancies may arise from solvent accessibility errors in docking models or post-translational protein modifications. Validate predictions with mutagenesis (e.g., alanine scanning) and orthogonal assays (e.g., isothermal titration calorimetry) .
Properties
IUPAC Name |
2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBFFQKBGNRLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022048 | |
Record name | Flavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-82-6 | |
Record name | Flavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07776 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | FLAVONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4H-1-Benzopyran-4-one, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Flavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.623 | |
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Record name | FLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2V45N7G3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Flavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °C | |
Record name | Flavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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